
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of benzhydrylamine with isatin derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles like amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: The compound is used in biological assays to study its effects on cellular processes, including angiogenesis and cell proliferation.
Medicine: As a VEGFR inhibitor, it has potential therapeutic applications in the treatment of cancers and other diseases characterized by abnormal blood vessel growth.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The primary mechanism of action of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea involves the inhibition of VEGFR, a key receptor involved in the regulation of angiogenesis. By binding to the receptor, the compound prevents the activation of downstream signaling pathways that promote blood vessel formation. This inhibition can lead to reduced tumor growth and metastasis in cancer.
Comparación Con Compuestos Similares
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea can be compared with other VEGFR inhibitors, such as:
Sunitinib: Another VEGFR inhibitor used in cancer therapy, known for its broad-spectrum activity against multiple receptor tyrosine kinases.
Sorafenib: A multi-kinase inhibitor that targets VEGFR along with other kinases involved in tumor growth and angiogenesis.
Pazopanib: Specifically targets VEGFR and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct binding affinities and selectivity profiles compared to other inhibitors .
Actividad Biológica
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antidiabetic applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with 2-oxoindoline derivatives. This process allows for the formation of the urea linkage, which is crucial for its biological activity. The synthetic route often utilizes standard coupling reactions under controlled conditions to ensure high yields and purity.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. The compound exhibits significant antiproliferative activity, with IC50 values often reported in the low micromolar range.
Table 1: Anticancer Activity of this compound
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Antidiabetic Activity
In addition to its anticancer effects, this compound has shown promise as an antidiabetic agent. Studies indicate that it can inhibit key enzymes involved in carbohydrate metabolism, thereby reducing postprandial glucose levels.
Table 2: Antidiabetic Activity of this compound
The inhibition of these enzymes suggests that the compound may be beneficial in managing diabetes by lowering blood sugar levels after meals.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, it interferes with carbohydrate digestion and absorption, leading to reduced glucose levels in circulation.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on A549 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, indicating strong anticancer potential.
- Diabetes Management : Another investigation showed that administration of the compound in diabetic mice resulted in lower blood glucose levels, suggesting its utility as a therapeutic agent for diabetes management.
Propiedades
IUPAC Name |
1-benzhydryl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20-14-17-13-18(11-12-19(17)24-20)23-22(27)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKNDHNAPCFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.